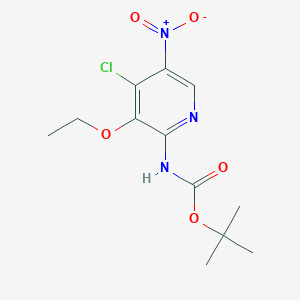
tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro group, an ethoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-ethoxy-5-nitropyridine with tert-butyl carbamate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon.
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include amino-substituted pyridines.
Oxidation Reactions: Products include carboxylic acid derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and mechanisms of action of carbamate-based drugs .
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its activity against various biological targets, including enzymes and receptors. Its derivatives are studied for their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active ingredients for pesticides and drugs .
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzymatic functions, resulting in the inhibition of biological processes. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of a chloro and ethoxy group.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound features a bromothiophene moiety instead of the pyridine ring.
Uniqueness: tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of multiple functional groups (chloro, ethoxy, and nitro) on the pyridine ring.
Properties
CAS No. |
1956331-11-5 |
|---|---|
Molecular Formula |
C12H16ClN3O5 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16ClN3O5/c1-5-20-9-8(13)7(16(18)19)6-14-10(9)15-11(17)21-12(2,3)4/h6H,5H2,1-4H3,(H,14,15,17) |
InChI Key |
MJFSELMRQKUNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


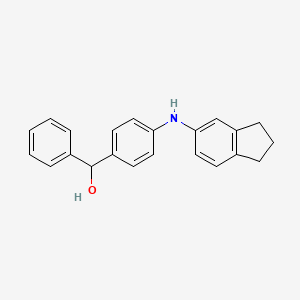
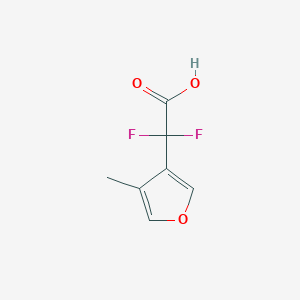
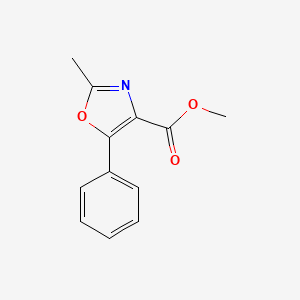




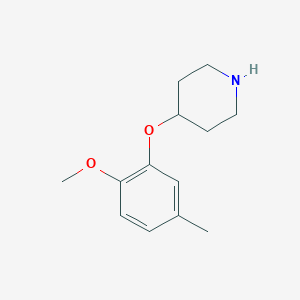
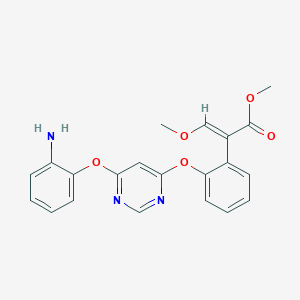
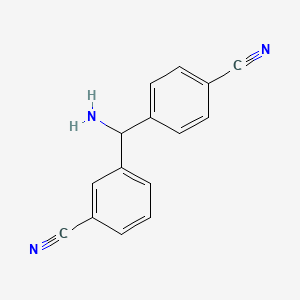
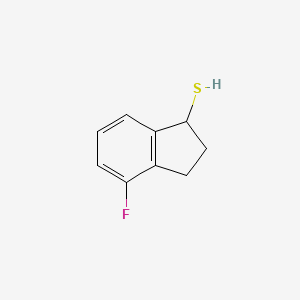
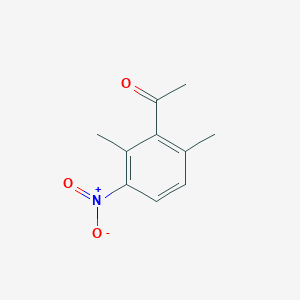

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
